N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylbutanamide is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with a phenylbutanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key factors in industrial production include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenyl rings may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide
- 4-Methylpiperidine
- N-Methyl-4-piperidone
Uniqueness
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-phenylbutanamide |
InChI |
InChI=1S/C22H28N2O3S/c1-17-12-14-24(15-13-17)28(26,27)21-10-8-20(9-11-21)23-22(25)16-18(2)19-6-4-3-5-7-19/h3-11,17-18H,12-16H2,1-2H3,(H,23,25) |
InChI Key |
PSQFMTWFBBZCPU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.